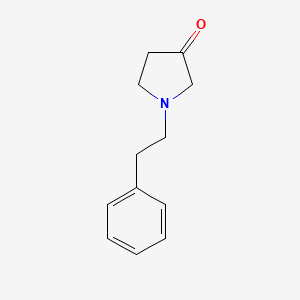

1-(2-phenylethyl)pyrrolidin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Phenylethyl)pyrrolidin-3-one is a chemical compound . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It is the base chemical structure for a series of stimulant drugs .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis

The molecular weight of 1-(2-Phenylethyl)pyrrolidin-3-one is 189.26 . The InChI code is 1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .Physical And Chemical Properties Analysis

The physical form of 1-(2-Phenylethyl)pyrrolidin-3-one is liquid . It is stored at room temperature .Aplicaciones Científicas De Investigación

Proteomics Research

“1-(2-phenylethyl)pyrrolidin-3-one” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, studying their interactions, and identifying their modifications.

Synthesis of Alkaloids

Pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds, has been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications, as recreational drugs, or in entheogenic rituals.

Development of Novel Drugs

Nitrogen-containing heterocyclic compounds, such as “1-(2-phenylethyl)pyrrolidin-3-one”, have been the topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications . These compounds play a crucial role as intermediates in medicinal and organic chemistry, leading to the development of novel drugs.

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities, including antimicrobial activity . They can be used for the future development of novel compounds active against different infections.

Anticancer Activity

These derivatives also show anticancer activity . They could be used in the development of new therapeutic agents for the treatment of various types of cancer.

Anti-inflammatory Activity

Another significant biological activity of these derivatives is their anti-inflammatory activity . They could be used in the development of new anti-inflammatory drugs.

Antidepressant Activity

Pyrrolone and pyrrolidinone derivatives also exhibit antidepressant activity . They could be used in the development of new antidepressant medications.

Anticonvulsant Activity

Lastly, these derivatives show anticonvulsant activity . They could be used in the development of new anticonvulsant drugs.

Safety and Hazards

The safety information for 1-(2-Phenylethyl)pyrrolidin-3-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, which include 1-(2-phenylethyl)pyrrolidin-3-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that pyrrolidine derivatives have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the physicochemical parameters of pyrrolidine derivatives can influence their biological activity .

Result of Action

It’s known that pyrrolidine derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, suggesting that the action environment may influence the compound’s action .

Propiedades

IUPAC Name |

1-(2-phenylethyl)pyrrolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-9-13(10-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITTZIIZLUCBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylethyl)pyrrolidin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)

![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)

![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine](/img/structure/B6144143.png)

![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)

![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)